4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a phenyl group, an isoxazole ring, and a sulfide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, tert-butylphenols can be prepared by acid-catalyzed alkylation of phenol with isobutene . Isoxazoles can be synthesized through 1,3-dipolar cycloaddition or from α-hydroxy ketones and hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The tert-butyl group is a bulky substituent that could influence the compound’s conformation and reactivity. The phenyl and isoxazole rings are aromatic and could participate in π-π interactions. The sulfide group could act as a nucleophile in certain reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The phenyl and isoxazole rings could undergo electrophilic aromatic substitution reactions. The sulfide group could be oxidized to a sulfoxide or sulfone. The tert-butyl group could undergo reactions typical of alkyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the tert-butyl group could increase the compound’s hydrophobicity, while the sulfide group could contribute to a distinct odor .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)sulfanylmethyl]-5-(3,4-dichlorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NOS/c1-20(2,3)14-5-7-16(8-6-14)25-12-15-11-19(24-23-15)13-4-9-17(21)18(22)10-13/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOUKZMQZBQMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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